An In-depth Technical Guide to 3-Bromo-4-methylphenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
An In-depth Technical Guide to 3-Bromo-4-methylphenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Executive Summary: 3-Bromo-4-methylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. With a molecular weight of 214.85 g/mol , its true value lies in the strategic placement of its functional groups—the boronic acid, a bromine atom, and a methyl group—which offer medicinal chemists a versatile scaffold for constructing complex molecules.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, and details its primary application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.
Core Physicochemical Properties
3-Bromo-4-methylphenylboronic acid is a white to off-white solid at ambient temperature. Its structural arrangement provides distinct reactive sites, making it a valuable intermediate. The boronic acid moiety is the reactive handle for cross-coupling, while the bromine atom offers an orthogonal site for subsequent functionalization, and the methyl group provides steric and electronic influence on the phenyl ring.
A summary of its key quantitative and qualitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 214.85 g/mol | PubChem[2], Echemi[1] |
| Molecular Formula | C₇H₈BBrO₂ | PubChem[2], Echemi[1] |
| IUPAC Name | (3-Bromo-4-methylphenyl)boronic acid | PubChem[2] |
| CAS Number | 1312765-69-7 | PubChem[2], Sigma-Aldrich |
| Canonical SMILES | B(C1=CC(=C(C=C1)C)Br)(O)O | PubChem[2] |
| InChI Key | VBESRPDPCSIDEN-UHFFFAOYSA-N | PubChem[2] |
| Purity | Typically ≥97% | CymitQuimica[3] |
| Appearance | White to off-white solid | N/A |
Synthesis of 3-Bromo-4-methylphenylboronic Acid
The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic intermediate, derived from an aryl halide, with a borate ester, followed by acidic hydrolysis. For 3-Bromo-4-methylphenylboronic acid, a logical precursor is 1,2-dibromo-4-methylbenzene, leveraging the differential reactivity of the bromine atoms or through controlled metal-halogen exchange.
A prevalent strategy involves low-temperature lithium-halogen exchange followed by electrophilic trapping with a trialkyl borate.[4]
Caption: Synthetic pathway for arylboronic acids.
Detailed Synthetic Protocol (Exemplary)
This protocol is adapted from established methodologies for preparing arylboronic acids via lithiation.[4]
Materials and Equipment:
-
Starting material (e.g., 4-bromo-1,2-dibromotoluene)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1N HCl)
-
Ethyl acetate and hexanes for extraction and purification
-
Schlenk flask, dropping funnel, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)
-
Nitrogen or Argon gas line for inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide precursor (1.0 equiv) and anhydrous THF under an inert atmosphere of nitrogen or argon.
-
Formation of Organolithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equiv) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 2-3 hours.
-
Causality Insight: This step performs a selective lithium-halogen exchange. The extreme cold is critical to prevent side reactions, such as the degradation of the highly reactive organolithium intermediate or reaction at other sites. Anhydrous conditions are mandatory as organolithiums are potent bases and will be quenched by water.
-
-
Borylation (Electrophilic Trap): Triisopropyl borate (1.1 equiv) is added dropwise to the cold solution. The reaction is allowed to slowly warm to room temperature overnight (approx. 12-16 hours).
-
Causality Insight: The boron atom in the borate ester is electrophilic and is attacked by the nucleophilic carbon of the organolithium species. Using a slight excess of the borate ensures complete consumption of the valuable intermediate. The slow warming allows the reaction to proceed to completion smoothly.
-
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl (1N) until the pH is acidic (pH ~5). The resulting mixture is transferred to a separatory funnel.
-
Causality Insight: The acidic work-up hydrolyzes the boronate ester intermediate to the desired boronic acid and protonates any remaining base.
-
-
Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Self-Validation and Final Product: The crude solid is typically purified by recrystallization or trituration with a solvent system like hexanes/ethyl acetate to yield the pure 3-Bromo-4-methylphenylboronic acid.[5] Purity is confirmed by ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis.
The Role in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction forges a carbon-carbon bond between a boronic acid (the nucleophile) and an organohalide (the electrophile) using a palladium catalyst.[8] This capability is fundamental to assembling the complex molecular scaffolds required for modern drug candidates.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillars of the Reaction:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[11]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[13]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for coupling 3-Bromo-4-methylphenylboronic acid with an aryl halide partner.
Caption: General experimental workflow for Suzuki coupling.
Detailed Step-by-Step Methodology
This protocol is based on a common and robust procedure for Suzuki couplings.[15]
Materials and Equipment:
-
3-Bromo-4-methylphenylboronic acid (1.0 equiv)
-
Aryl halide (e.g., N-(4-bromophenyl)acetamide) (1.1 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)) (2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 10:1 ratio)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: A dry Schlenk tube is charged with 3-Bromo-4-methylphenylboronic acid (1.0 equiv), the aryl halide coupling partner (1.1 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Expertise Insight: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling side reactions. The choice of base is critical; carbonates and phosphates are common, with phosphates often being more effective for less reactive chlorides.[16]
-
-
Solvent Addition and Degassing: The degassed solvent mixture (e.g., 1,4-dioxane/water) is added via cannula or syringe. The reaction mixture is then thoroughly degassed by bubbling an inert gas through the solution for 20-30 minutes.
-
Trustworthiness: This step is a self-validating control. Degassing is absolutely essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. An inert atmosphere must be maintained throughout the reaction.[17]
-
-
Reaction Execution: The vessel is sealed and heated to the target temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 16-24 hours).
-
Monitoring (Self-Validation): The reaction's progress is monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS, comparing against starting materials. The reaction is deemed complete upon the disappearance of the limiting reagent.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
3-Bromo-4-methylphenylboronic acid is more than a chemical with a specific molecular weight; it is a precisely designed tool for molecular construction. Its utility is anchored in its capacity to participate reliably in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful C-C bond-forming methods available to synthetic chemists. Understanding its properties, synthesis, and the mechanistic underpinnings of its application allows researchers in drug discovery and materials science to strategically design and execute the synthesis of novel, high-value compounds.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23210204, (3-Bromo-4-methylphenyl)boronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130599, (4-Bromo-3-methylphenyl)boronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
- Cazu, A. G., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(22), 7433-7440.
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2845-2853.
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ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Horvath, D., & Lisurek, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acids. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Ahmad, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Molecules, 29(18), 4323. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
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